molecular formula C13H13N5O2 B1683544 Zaprinast CAS No. 37762-06-4

Zaprinast

Cat. No.: B1683544
CAS No.: 37762-06-4
M. Wt: 271.27 g/mol
InChI Key: REZGGXNDEMKIQB-UHFFFAOYSA-N
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Description

Zaprinast is a synthetic compound known for its role as a phosphodiesterase inhibitor. It was initially developed as a clinical drug candidate but did not reach the market. it served as a precursor to the development of other phosphodiesterase inhibitors, such as sildenafil. This compound is selective for the subtypes PDE5, PDE6, PDE9, and PDE11 .

Mechanism of Action

Target of Action

Zaprinast, also known as M&B 22,948, is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It primarily targets phosphodiesterase subtypes PDE5, PDE6, PDE9, and PDE11 . Additionally, this compound has been shown to activate the orphan G-protein coupled receptor known as GPR35, both in rats and humans .

Mode of Action

This compound interacts with its targets by inhibiting the phosphodiesterase enzymes, leading to an increase in cGMP levels . This inhibition results in vasodilation activity in a variety of species and tissues . Furthermore, this compound has been found to activate GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro, and inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase . It has also been shown to reduce oxidative stress levels, attenuate apoptosis, increase mitochondrial viability, and enhance glycolysis . Moreover, this compound has been found to reduce the activation of the pro-coagulant pathway and improve the microcirculatory level in patients with hemodynamic disturbances in acute ischemic stroke .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce cell death and improve cell viability in various models . In addition, it has been shown to reduce oxidative stress levels, attenuate apoptosis, increase mitochondrial viability, and enhance glycolysis . Furthermore, this compound has been found to reduce the activation of the pro-coagulant pathway and improve the microcirculatory level in patients with hemodynamic disturbances in acute ischemic stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study on acute respiratory distress syndrome, this compound was found to worsen gas exchange when administered intravenously, and it abolished the beneficial effects of inhaled nitric oxide . This suggests that the route of administration and the specific disease state can significantly impact the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Zaprinast interacts with various enzymes and proteins in biochemical reactions. It is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It has been shown to inhibit the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro . It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress oxidative stress (OS)-induced cell death . In rat microglial cells, this compound enhances the secretion of TNF-alpha and IL-1beta and the expression of iNOS and MHC class II molecules .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and activates GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to reduce cellular 2-hydroxyglutarate (2HG) levels by inhibiting the upstream enzyme glutaminase (GLS) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with DJ-1β mutant flies, this compound improved motor performance . In diet-induced obese mice, this compound improved glucose tolerance .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the mitochondrial pyruvate carrier, affecting pyruvate metabolism . It also reduces 2HG levels, indicating its involvement in the glutamine metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zaprinast can be synthesized through a multi-step process involving the reaction of 2-propoxyphenylhydrazine with ethyl acetoacetate to form the intermediate compound. This intermediate is then cyclized to form the triazolopyrimidinone structure of this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Zaprinast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions can occur at the phenyl ring or the triazolopyrimidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the this compound molecule.

Scientific Research Applications

Zaprinast has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zaprinast

This compound is unique in its ability to selectively inhibit multiple phosphodiesterase subtypes (PDE5, PDE6, PDE9, and PDE11) and its role as a precursor to more successful drugs like sildenafil. Its activation of GPR35 also sets it apart from other phosphodiesterase inhibitors .

Properties

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045224
Record name Zaprinast
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37762-06-4
Record name Zaprinast
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Record name Zaprinast [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name zaprinast
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Record name Zaprinast
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Record name Zaprinast
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Record name ZAPRINAST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Zaprinast?

A1: this compound primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]

Q2: Which PDE isoforms does this compound inhibit, and how does this selectivity impact its effects?

A2: While primarily known as a PDE5 inhibitor, this compound also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]

Q3: How does this compound's inhibition of PDEs influence downstream signaling pathways?

A3: By inhibiting cGMP degradation, this compound elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]

Q4: Does this compound interact with nitric oxide (NO) signaling?

A4: Yes, this compound potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] this compound, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]

Q5: Does this compound directly influence NO levels?

A5: While this compound enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that this compound does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []

Q6: How does this compound impact the cyclic adenosine monophosphate (cAMP) pathway?

A6: this compound's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of this compound's effects. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C13H17N5O3, and its molecular weight is 291.3 g/mol.

Q8: Is there any available spectroscopic data for this compound?

A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.

Q9: Does this compound have any known catalytic properties?

A9: this compound is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.

Q10: How do structural modifications of this compound affect its activity and selectivity?

A10: While the provided research does not focus on SAR studies of this compound, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.

Q11: What are the typical formulations of this compound used in research?

A13: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]

Q12: What is the duration of action of this compound?

A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with this compound infusion. []

Q13: What is known about the metabolism and excretion of this compound?

A13: The provided research papers do not provide detailed information about the metabolism and excretion of this compound.

Q14: What are the primary in vitro and in vivo models used to study the effects of this compound?

A16: this compound's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]

Q15: What are the main therapeutic areas where this compound has shown potential?

A17: Preclinical research suggests potential applications for this compound in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]

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